Lewisa (Lea) tetraose
Description
Significance of Complex Carbohydrates in Biological Systems
Complex carbohydrates, or polysaccharides, are fundamental to life, serving diverse and critical functions beyond simple energy storage. tutorchase.comlibretexts.orgsolubilityofthings.com They are long chains of monosaccharide units linked by glycosidic bonds. tutorchase.comsolubilityofthings.com These macromolecules are integral to cellular structure, forming components of cell walls in plants (cellulose) and the exoskeletons of some animals (chitin). libretexts.orglibretexts.org In humans, they are crucial for digestive health, with dietary fibers aiding in regular bowel movements. tutorchase.com
Furthermore, complex carbohydrates, in the form of glycoproteins and glycolipids, are key players in cell-cell recognition, signaling, and adhesion. solubilityofthings.comnih.gov These processes are vital for immune responses, fertilization, and embryonic development. nih.govfrontiersin.org The structural diversity of these molecules allows for a vast array of biological information to be encoded, influencing everything from blood type to susceptibility to infectious diseases. nih.govhtct.com.br
Overview of Lewis Antigens and Their Glycosidic Linkages
The Lewis antigens are a group of fucosylated oligosaccharides found on the surface of red blood cells and in various bodily secretions. kristujayanti.edu.inbritannica.com Their synthesis is determined by the interplay of specific fucosyltransferase enzymes. kristujayanti.edu.innih.gov These enzymes create specific glycosidic bonds by adding fucose to precursor carbohydrate chains. htct.com.broup.com
There are two main types of Lewis antigen precursor chains: type 1 and type 2. creative-biolabs.com The distinction lies in the linkage between the galactose (Gal) and N-acetylglucosamine (GlcNAc) residues. creative-biolabs.com In type 1 chains, the linkage is a β1-3 bond, while in type 2 chains, it is a β1-4 bond. creative-biolabs.com The Lewisa (Lea) antigen is formed on a type 1 chain when a fucose molecule is added in an α1-4 linkage to the GlcNAc residue. kristujayanti.edu.increative-biolabs.com
Definition and Structural Characterization of Lewisa (Lea) Tetraose
This compound is a non-sialylated, fucosylated oligosaccharide. glyxera.com It is a specific carbohydrate structure that plays a role in the Lewis blood group system. kristujayanti.edu.inontosight.ai
Chemical Structure: Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal
The precise chemical structure of this compound is Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal. amerigoscientific.comelicityl-oligotech.comelicityl-oligotech.com This notation describes the sequence and linkage of the four sugar units:
A galactose (Gal) molecule is linked via a β1-3 glycosidic bond to an N-acetylglucosamine (GlcNAc) molecule.
A fucose (Fuc) molecule is attached to the same GlcNAc via an α1-4 glycosidic bond.
This GlcNAc is then linked to another galactose molecule via a β1-3 bond.
Nomenclature and Synonyms: Lewis A Tetrasaccharide, Type 1 Lewis Antigen
The compound is commonly known by several names in scientific literature and commercial products.
| Nomenclature/Synonym | Reference |
| This compound | glyxera.comamerigoscientific.comelicityl-oligotech.com |
| Lewis A tetrasaccharide | elicityl-oligotech.comchemicalbook.com |
| Type 1 Lewis Antigen | nih.govfrontiersin.org |
Context within Histo-Blood Group Systems (Academic Perspective)
From an academic standpoint, this compound is a fundamental component of the Lewis histo-blood group system. htct.com.brbritannica.com This system, unlike the ABO system where antigens are synthesized directly on red blood cells, involves antigens that are primarily synthesized by epithelial cells and then adsorbed onto the surface of red blood cells from the plasma. kristujayanti.edu.innih.govnih.gov
The expression of Lewis antigens is genetically controlled by the Lewis (FUT3) and Secretor (FUT2) genes. htct.com.brkristujayanti.edu.in The Lewis gene (FUT3) codes for a fucosyltransferase that creates the Lea antigen by adding fucose to the type 1 precursor chain. kristujayanti.edu.increative-biolabs.com Individuals with at least one functional Lewis gene will express the Lea antigen. nih.gov
The Secretor gene (FUT2) controls the expression of an α1-2 fucosyltransferase, which adds a fucose to the terminal galactose of the precursor chain, forming the H antigen. kristujayanti.edu.inresearchgate.net In individuals who are secretors (possessing a functional FUT2 gene) and also have a functional Lewis gene, the Lea antigen is further converted to the Lewisb (Leb) antigen. kristujayanti.edu.inbritannica.com Therefore, the Le(a+b-) phenotype is characteristic of non-secretors who have a functional Lewis gene. kristujayanti.edu.innih.gov The study of these histo-blood group antigens is crucial for understanding not only transfusion medicine but also susceptibility to various infections, as these carbohydrate structures can act as receptors for pathogens. htct.com.brnih.gov
Properties
Molecular Formula |
C34H58N2O25 |
|---|---|
Synonyms |
Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal |
Origin of Product |
United States |
Structural Aspects and Conformation of Lewisa Lea Tetraose
Glycosidic Linkages and Monosaccharide Composition
The glycan structure is Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal. elicityl-oligotech.com This indicates the molecule consists of two galactose (Gal) units, one N-acetylglucosamine (GlcNAc) unit, and one fucose (Fuc) unit. glyxera.com The linkages define the connectivity and anomeric configuration (α or β) at each junction. The core of the structure is a Type 1 chain (Galβ1-3GlcNAc), which distinguishes it from Type 2 chains (Galβ1-4GlcNAc) found in related antigens like Lewis x. frontiersin.org
| Monosaccharide Unit | Abbreviation | Quantity |
|---|---|---|
| Galactose | Gal | 2 |
| N-Acetylglucosamine | GlcNAc | 1 |
| Fucose | Fuc | 1 |
The glycosidic linkages dictate the spatial arrangement of these monosaccharide units.
| Linkage | Description |
|---|---|
| β1-3 | Connects the terminal Galactose to the N-Acetylglucosamine. |
| α1-4 | Connects the Fucose to the N-Acetylglucosamine, creating a branch point. |
| β1-3 | Connects the N-Acetylglucosamine to the second Galactose unit. |
Conformational Analysis of the Lewis a (Le a) Tetraose Epitope
The biological activity of an oligosaccharide epitope is heavily dependent on its three-dimensional shape, or conformation. ucl.ac.uk The conformation of the Le a tetraose has been investigated through various experimental and computational methods to understand its structural dynamics.
Molecular dynamics simulations have further shown that the oligosaccharide is dynamically stable, with fluctuations of the glycosidic angles generally staying within a narrow range of ±15 degrees. nih.gov This inherent rigidity is a key feature of the Le a epitope.
Molecular dynamics (MD) simulations have provided significant insights into the conformational behavior of Lewis a tetraose at an atomic level. mdpi.comnih.gov These computational studies model the movements and interactions of the atoms over time, revealing stable conformations and dynamic properties. arxiv.org
Structural Variants and Analogues in Research
To probe the biological functions and recognition mechanisms of the Le a antigen, researchers have synthesized and studied a variety of structural analogues. The most common modifications involve the addition of sulfate (B86663) or sialic acid groups, which can significantly alter the molecule's chemical properties and biological activity.
Sulfation is a common modification of glycans that can modulate their function. In the context of Lewis a, sulfated variants have been identified as important biological markers. One significant variant is the 3'-sulfated Lewis a, where a sulfate group is attached to the 3-position of the terminal galactose residue. frontiersin.org
The synthesis of this structure in vivo is a regulated enzymatic process. It requires the universal sulfate donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS). frontiersin.org Specific sulfotransferase enzymes, such as galactose-3-O-sulfotransferase 2 (GAL3ST2), catalyze the transfer of the sulfate group from PAPS to the terminal galactose of the Le a precursor. frontiersin.org
Sialylation, the addition of a sialic acid moiety, creates the Sialyl Lewis a (sLe a) tetrasaccharide, also known as Cancer Antigen 19-9. rsc.org This modification dramatically changes the molecule's properties, making it a crucial tumor-associated carbohydrate antigen. rsc.org
The sLe a structure is characterized by the addition of a sialic acid, typically N-acetylneuraminic acid (Neu5Ac), to the terminal galactose of the Le a structure. The resulting tetrasaccharide has the systematic name 5-acetylneuraminyl-(2-3)-galactosyl-(1-4)-(fucopyranosyl-(1-3))-N-acetylglucosamine. wikipedia.org The chemical synthesis of sLe a is challenging due to the difficulty in stereoselectively creating the α-L-fucoside and α-D-sialoside linkages. rsc.org Chemoenzymatic approaches, which use enzymes for specific steps, have also been developed to synthesize this complex molecule in high yields for immunological studies. rsc.org
Fluorinated Analogues of Lewis a (Lea)
While direct and extensive research specifically on fluorinated analogues of Lewis a tetraose is limited in publicly available literature, significant work has been done on the structural isomer, Lewis x (Lex). This research provides a strong basis for understanding how fluorination would likely impact Lea. A comprehensive study detailed the chemo-enzymatic synthesis of a large library of site-specifically fluorinated Lex analogues, termed 'glycofluoroforms'. whiterose.ac.ukresearchgate.net This was achieved by using naturally occurring enzymes in combination with synthetically produced fluorinated monosaccharide building blocks. whiterose.ac.ukresearchgate.net
These studies revealed that the position of fluorination on the glycan structure dramatically influences its binding affinity and specificity to various glycan-binding proteins. whiterose.ac.uk For instance, fluorination at different positions on the galactose or fucose residues of Lex could either enhance or abolish binding to different protein receptors. whiterose.ac.uk This highlights the potential of using fluorinated analogues to create highly selective ligands.
The table below, based on research on Lewis x analogues, illustrates how site-specific fluorination can modulate protein binding, a principle that is applicable to the study of Lewis a.
| Fluorinated Analogue of Lewis x (Modification Position) | Observed Effect on Binding to Cholera Toxin B (CTB) | Observed Effect on Binding to a Human Antibody |
|---|---|---|
| 3-F-Galactose | Strong Enhancement | Reduced Binding |
| 4-F-Galactose | Strong Enhancement | Abolished Binding |
| 3-F-Fucose | Strong Enhancement | Enhanced Binding |
| 4-F-Fucose | Reduced Binding | Abolished Binding |
| 2-F-GlcNAc | Maintained Binding | Enhanced Binding |
Data in this table is derived from studies on Lewis x analogues and is presented to illustrate the principles of how fluorination may affect Lewis a analogues. whiterose.ac.uk
The synthesis and analysis of such fluorinated glycans allow for a detailed exploration of the specific interactions, such as hydrogen bonds and CH-π interactions, that govern molecular recognition. whiterose.ac.ukdigitellinc.com The application of these methods to Lewis a tetraose would similarly enable the development of selective probes and inhibitors for biological systems where this antigen is relevant.
Biosynthesis and Genetic Regulation of Lewisa Lea Tetraose
Enzymatic Pathways in Lewis a (Le a ) Tetraose Formation
The synthesis of Le a occurs through a sequential enzymatic pathway involving the addition of specific sugar moieties to a precursor oligosaccharide chain. This process takes place predominantly in the Golgi apparatus of exocrine epithelial cells. wikipedia.orgfrontiersin.orgnih.gov
The key enzyme directly responsible for the creation of the Le a epitope is Fucosyltransferase 3 (FUT3), also known as the Lewis enzyme. nih.govsemanticscholar.org This enzyme is encoded by the Le gene. wikipedia.org FUT3 exhibits dual specificity, functioning as both an alpha(1,3)-fucosyltransferase and an alpha(1,4)-fucosyltransferase. wikipedia.orgnih.gov
For the synthesis of Le a tetraose, FUT3 specifically utilizes its alpha(1,4)-fucosyltransferase activity. It catalyzes the transfer of an L-fucose sugar from a donor substrate (GDP-fucose) to the N-acetylglucosamine (GlcNAc) residue of a Type 1 precursor chain (Galβ1-3GlcNAc-R). frontiersin.orgclsresource.comcreative-biolabs.com This addition of fucose in an α1,4 linkage creates the characteristic Le a determinant, Galβ1-3(Fucα1-4)GlcNAc. frontiersin.org Mutations that inactivate the FUT3 enzyme are the primary cause of Lewis antigen-negative phenotypes. wikipedia.orgnih.gov
The formation of the necessary Type 1 precursor chain is a prerequisite for FUT3 action. This step is dependent on the activity of β1,3-galactosyltransferases (β3Gal-Ts). nih.govscispace.com Several β3Gal-Ts, including β3Gal-T1, -T2, and -T5, can synthesize the Type 1 chain on N-linked glycans. nih.gov However, on O-linked glycans, only β3Gal-T5 has been shown to be effective. nih.gov The term alpha4-fucosyltransferase in this context refers to the specific enzymatic activity of the FUT3 gene product when it acts on the Type 1 chain to create the Le a antigen. creative-biolabs.comgenecards.orgsemanticscholar.org
A precursor oligosaccharide is elongated by a β1,3-galactosyltransferase, which adds a galactose residue to form the Type 1 chain (Galβ1-3GlcNAc). frontiersin.org
FUT3 (acting as an α1,4-fucosyltransferase) then adds a fucose residue to the GlcNAc of the Type 1 chain, completing the synthesis of the Le a antigen. frontiersin.org
Genetic Basis of Lewis a (Le a ) Tetraose Expression
The expression of the Le a antigen is a classic example of gene interaction, determined by the genotypes at two independent gene loci on chromosome 19: the FUT3 (Lewis) locus and the FUT2 (Secretor) locus. wikipedia.orgkristujayanti.edu.in
The FUT3 gene locus determines the ability to synthesize the FUT3 enzyme. wikipedia.org It has two main types of alleles:
Le : A dominant, functional allele that codes for an active α(1,3/4)-fucosyltransferase. wikipedia.org
le : A recessive, non-functional allele that results from mutations, often single nucleotide polymorphisms (SNPs), leading to an inactive enzyme. wikipedia.orgnih.gov
Individuals must have at least one functional Le allele (genotypes Le/Le or Le/le) to produce the FUT3 enzyme required for Le a synthesis. nih.gov Individuals with a homozygous recessive le/le genotype cannot produce Le a or Le b antigens and are thus phenotypically Lewis-negative (Le(a-b-)). wikipedia.orgnih.gov Numerous SNPs in the FUT3 gene have been identified that result in an inactive enzyme and the le allele, with their frequencies varying significantly across different ethnic populations. nih.govsemanticscholar.orgresearchgate.net
| Genotype | FUT3 Enzyme Activity | Potential to Synthesize Le a |
| Le/Le | Active | Yes |
| Le/le | Active | Yes |
| le/le | Inactive | No |
The expression of Le a is critically modulated by the FUT2 or Secretor gene. wikipedia.org The FUT2 gene codes for α(1,2)-fucosyltransferase (FUT2), an enzyme that adds fucose to the terminal galactose of the Type 1 precursor chain, converting it into the H Type 1 antigen. clsresource.comtellmegen.com
The interplay between FUT3 and FUT2 determines the final Lewis phenotype:
Non-secretors (se/se): Individuals homozygous for the non-functional se allele lack FUT2 activity. wikipedia.org In these individuals, if they possess at least one functional Le allele, the FUT3 enzyme acts on the unmodified Type 1 precursor chain, leading to the synthesis and secretion of Le a antigen. Their phenotype is Le(a+b-). wikipedia.org
Secretors (Se/Se or Se/se): In individuals with at least one functional Se allele, the FUT2 enzyme efficiently converts most of the Type 1 precursor into the H Type 1 antigen. wikipedia.org The FUT3 enzyme (if present) then preferentially uses this H Type 1 antigen as a substrate to create the Lewis b (Le b ) antigen. wikipedia.orgresearchgate.net Because the FUT2 enzyme is highly efficient, very little Type 1 precursor is left for Le a synthesis, making the Le a antigen undetectable or present in very low amounts. wikipedia.org Therefore, secretors with a functional Le gene have the phenotype Le(a-b+). oup.com
This genetic interaction explains why the presence of the Le a antigen is a reliable marker for the non-secretor status.
| FUT3 Genotype | FUT2 (Secretor) Genotype | Phenotype | Le a Antigen Expression |
| Le/Le or Le/le | se/se (Non-secretor) | Le(a+b-) | Present |
| Le/Le or Le/le | Se/Se or Se/se (Secretor) | Le(a-b+) | Absent or very low |
| le/le | Any (Secretor or Non-secretor) | Le(a-b-) | Absent |
Biosynthetic Regulation in Specific Biological Contexts
The biosynthesis of Le a is tissue-specific and developmentally regulated. The FUT2 and FUT3 genes are primarily expressed in glandular and epithelial cells, particularly of the digestive tract. nih.govnih.gov The synthesized Lewis antigens are present as glycosphingolipids and glycoproteins in bodily fluids like saliva and plasma. wikipedia.orggenecards.orgkristujayanti.edu.in
Unlike most blood group antigens, Lewis antigens are not intrinsic to the red blood cell membrane. nih.gov Instead, they are synthesized in epithelial cells, secreted into the plasma, and then passively adsorbed onto the surface of erythrocytes, conferring the Lewis phenotype to the red blood cells. wikipedia.orgnih.govnih.govbritannica.com The expression of these antigens can differ between tissues within an individual and can change during embryogenesis and cell maturation. semanticscholar.orgnih.gov
Interestingly, Le a -like structures are also found in the plant kingdom. In plants such as Arabidopsis thaliana, these structures are synthesized in the trans-Golgi and are present on N-glycans in an organ-specific manner, appearing in stems but not leaves. frontiersin.orgnih.gov
Phase Variation in Bacterial Lipopolysaccharide (e.g., Helicobacter pylori)
The gastric pathogen Helicobacter pylori exhibits a remarkable ability to alter the carbohydrate structures on its lipopolysaccharide (LPS) through a process known as phase variation. This mechanism allows the bacterium to present a dynamic surface to its host, which is crucial for immune evasion and persistent colonization. Among the variable structures are Lewis antigens, including Lewis a, which mimic the glycans found on human gastric epithelial cells. frontiersin.orgnih.gov The expression of Lea on the surface of H. pylori is not a stable trait but is subject to high-frequency, reversible changes. nih.gov
This phase variation allows a single strain of H. pylori to generate a population of cells with diverse LPS structures. This heterogeneity is thought to be advantageous for the bacterium, enabling it to adapt to the host's immune responses and changes in the gastric environment. For instance, the reversible expression of Lewis antigens might facilitate the attachment and detachment of the bacteria from host cells, aiding in colonization and transmission. asm.orgnih.gov
Genetic Mechanisms of Phase Variation (e.g., Poly(C) Tract Length Changes)
The molecular basis for the phase variation of Lewis antigens in H. pylori lies in a genetic mechanism known as slipped-strand mispairing, which occurs within simple sequence repeats, particularly poly(C) tracts, located in the 5' region of genes encoding glycosyltransferases. nih.govnih.gov These enzymes are responsible for the synthesis of the Lewis antigens.
During DNA replication, the DNA polymerase can "slip" on these repetitive sequences, leading to the insertion or deletion of one or more nucleotide bases in the newly synthesized strand. This change in the length of the poly(C) tract can cause a frameshift mutation if the number of inserted or deleted bases is not a multiple of three. A frameshift mutation alters the reading frame of the gene, often leading to a premature stop codon and the production of a truncated, non-functional protein. nih.gov
Conversely, a subsequent slipped-strand mispairing event can restore the original reading frame, leading to the production of a full-length, functional enzyme. This "on-off" switching of gene expression at a high frequency is the hallmark of phase variation. In the context of Lea synthesis, a gene encoding a crucial β3-galactosyltransferase has been identified to contain a poly(C) tract. asm.orgnih.gov Variations in the length of this tract (e.g., from C14 to C13) can turn the gene "off," leading to the loss of Lea epitope expression. A switch back to C14 can restore its expression. asm.org
Impact on Epitope Expression
The genetic "on-off" switching of glycosyltransferase genes directly impacts the expression of Lewis antigen epitopes on the H. pylori cell surface. When a key glycosyltransferase gene is in the "on" state (i.e., the poly(C) tract is of the correct length for a functional reading frame), the enzyme is produced, and the corresponding Lewis epitope, such as Lea, is synthesized and incorporated into the LPS. nih.govasm.org
Conversely, when a frameshift mutation inactivates the gene (the "off" state), the enzyme is not produced, and the synthesis of the specific Lewis epitope is halted. This results in a bacterial cell surface that lacks that particular epitope. For example, a switch in the β3-galactosyltransferase gene to an "off" state would result in the disappearance of the Lea antigen from the bacterial surface. asm.org This reversible expression of surface epitopes allows H. pylori to generate antigenic diversity within a population, which is a powerful strategy for immune evasion. By altering its surface antigens, the bacterium can avoid recognition by the host's antibodies and other immune effectors. frontiersin.org
The following table illustrates the relationship between the state of a glycosyltransferase gene with a poly(C) tract and the resulting Lewis a epitope expression.
| Poly(C) Tract Length | Gene Status | Glycosyltransferase Activity | Lewis a Epitope Expression |
| In-frame (e.g., C14) | ON | Active | Present |
| Frameshifted (e.g., C13) | OFF | Inactive | Absent |
Biological Roles and Molecular Interactions of Lewisa Lea Tetraose
Role in Cell-Cell Recognition and Adhesion Mechanisms (Model Compound Studies)
Cell-cell recognition is a fundamental process that governs the organization of cells into tissues and organs, and it is critical for a properly functioning immune system. This process relies on the interaction of molecules on the cell surface, where glycans like Lewis a (Lea) tetraose play a pivotal role. Terminal sugar residues on complex-type N-glycans are known to mediate crucial biological processes in mammals, including cell-cell recognition. frontiersin.org In plants, the Lewis a trisaccharide is the only known outer-chain elongation of complex N-glycans, suggesting its evolutionary conservation and functional importance. frontiersin.org
The involvement of carbohydrate structures in cell adhesion is well-established. For instance, the selectin family of carbohydrate-binding proteins is essential for the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory response. kiesslinglab.com These selectins recognize specific carbohydrate ligands, including sulfated and sialylated derivatives of Lewis a and Lewis x. kiesslinglab.comoup.com
Model compound studies using synthetic oligosaccharides have been instrumental in elucidating the specific structural features required for these interactions. By comparing the binding of various fucosylated oligosaccharides to E-selectin, it has been shown that the Lewis a sequence at a terminal position is a potent recognition motif. researchgate.net The precise arrangement of the fucose residue is critical for this interaction. researchgate.net These studies highlight the importance of Lea tetraose as a recognition structure in mediating cell adhesion.
Glycan-Protein Interactions
The biological functions of Lea tetraose are largely mediated through its interactions with a variety of proteins that can specifically recognize and bind to its carbohydrate structure. wikipedia.org These interactions are fundamental to many cellular processes.
Lectins are proteins that bind to specific carbohydrate structures. The bacterium Pseudomonas aeruginosa, an opportunistic pathogen, utilizes a fucose-binding lectin, LecB, as a virulence factor. nih.gov LecB can be expressed on the bacterial surface or secreted, and it plays a role in the adhesion of the bacterium to host cells. nih.gov
Studies have shown that in cystic fibrosis patients, there is an increase in terminal fucosylation of airway epithelial glycoproteins, which are preferential ligands for LecB. researchgate.net This enhanced binding contributes to chronic respiratory infections by P. aeruginosa. researchgate.net LecB is also involved in stabilizing the biofilm matrix of the bacterium by binding to the exopolysaccharide Psl. nih.govwustl.eduresearchgate.net The interaction between LecB and fucosylated structures like Lea highlights a mechanism by which pathogens can exploit host glycans for infection.
Beyond lectins from pathogens, a diverse array of endogenous carbohydrate-binding proteins (CBPs) recognize and interact with Lea tetraose and related structures. The macrophage mannose receptor (CD206) is one such example. Its C-type carbohydrate-recognition domain 4 (CRD4) binds to mannose, fucose, and N-acetylglucosamine residues. nih.gov Structural studies have revealed that fucose-containing oligosaccharides, including the Lewis a trisaccharide, can bind to CRD4, with secondary contacts enhancing the affinity of the interaction. nih.gov
The selectin family of proteins (E-, P-, and L-selectin) are critical CBPs involved in leukocyte trafficking. kiesslinglab.com They recognize sulfated and sialylated derivatives of both Lewis a and Lewis x trisaccharide cores. kiesslinglab.com The 3'-sulfated Lea tetrasaccharide, in particular, has been identified as a potent ligand for E- and L-selectins. oup.comscispace.com This interaction underscores the role of Lea tetraose as a key determinant in immune cell recognition and adhesion.
Interactions with Antibodies
The specific carbohydrate structure of Lea tetraose makes it an epitope that can be recognized by antibodies. Both monoclonal and polyclonal antibodies have been generated that target this and related Lewis antigens.
Monoclonal antibodies, with their high specificity for a single epitope, are invaluable tools for studying the expression and function of carbohydrate antigens. The murine monoclonal antibody 91.9H, an IgG1, was originally raised against sulfated mucins from normal human colonic mucosa. oup.comscispace.com Subsequent detailed epitope mapping revealed that this antibody is highly specific for the 3'-sulfated Lewis a tetrasaccharide sequence. oup.comscispace.comnibsc.org
Binding studies have shown that antibody 91.9H has a strong preference for the 3'-sulfated Lea structure and shows minimal to no cross-reactivity with the 3'-sulfated Lewis x isomer, or with sialylated Lea and Lex analogues. oup.comscispace.com This strict specificity makes it a valuable reagent for distinguishing between these closely related structures and for mapping their distribution in normal and pathological tissues. oup.comscispace.com For instance, the antigen recognized by 91.9H is strongly expressed in normal colonic epithelium but is significantly reduced in colon carcinomas. oup.comresearchgate.net
The fine structural specificity of other monoclonal antibodies to the Lewis a determinant has also been characterized. Some antibodies recognize the entire Lea tetrasaccharide, while others are directed at smaller epitopes within the structure, such as the fucose and N-acetylglucosamine units. nih.gov
A polyclonal antibody response involves the generation of a mixture of antibodies that recognize different epitopes on the same antigen. youtube.com When an animal is immunized with a carbohydrate antigen like Lea tetraose, its B cells produce a variety of antibodies that bind to different features of the oligosaccharide. youtube.com This results in a polyclonal serum containing a repertoire of antibodies with varying specificities and affinities.
While specific studies focusing solely on the polyclonal response to Lea tetraose are not extensively detailed in the provided search results, the general principles of polyclonal antibody production apply. Such a response would likely yield a diverse population of antibodies recognizing various aspects of the Lea tetraose structure. This can be advantageous in certain applications, such as providing a stronger signal in detection assays due to multiple antibodies binding to the same target molecule. youtube.com However, it also increases the potential for cross-reactivity with other structurally similar glycans. youtube.com Characterizing the specific epitopes recognized by a polyclonal antibody population can be achieved through techniques like cryo-electron microscopy and mass spectrometry. youtube.com
Involvement in Host-Pathogen Interplay
The Lewis a (Le a ) tetraose, a carbohydrate antigen, plays a significant role in the complex interactions between hosts and pathogens. Its presence on both host cell surfaces and microbial structures highlights its importance in the establishment and progression of infections.
The attachment of pathogenic bacteria to host tissues is a critical initial step for successful colonization and subsequent infection. In the case of Helicobacter pylori, a bacterium that colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer, the interaction with host cell surface carbohydrates is crucial. The lipopolysaccharide (LPS) of H. pylori can express Lewis antigens, including Le a , which are also present on the gastric mucosa. nih.govnih.gov This molecular mimicry is believed to facilitate the bacterium's ability to adhere to and colonize the gastric epithelium. nih.gov
While the fucosylated blood group antigen Lewis b (Le b ) has been identified as a primary receptor for the H. pylori adhesin BabA, the role of Le a in adhesion is also a subject of investigation. nih.gov The expression of various Lewis antigens by H. pylori, including Le a , Le b , Lewis x (Le x ), and Lewis y (Le y ), and their interaction with the host's gastric epithelium is a complex process that is thought to be fundamental to the bacterium's gastric tropism and persistence. nih.govnih.gov Although some studies suggest a more dominant role for Le x and Le b in mediating adhesion, the presence of Le a on both the bacterium and the host gastric cells points to its involvement in the intricate process of bacterial colonization. nih.govnih.gov
Table 1: Helicobacter pylori Lewis Antigens and Their Postulated Roles in Colonization
| Lewis Antigen | Location on H. pylori | Putative Role in Host Interaction |
| Lewis a (Le a ) | Lipopolysaccharide (LPS) | Potential involvement in adhesion to gastric mucosa. nih.govnih.gov |
| Lewis b (Le b ) | Lipopolysaccharide (LPS) | Primary receptor for the BabA adhesin, mediating attachment. nih.gov |
| Lewis x (Le x ) | Lipopolysaccharide (LPS) | Implicated in adhesion and colonization. nih.govnih.gov |
| Lewis y (Le y ) | Lipopolysaccharide (LPS) | Contributes to molecular mimicry and potential autoimmune responses. nih.gov |
Molecular mimicry, the resemblance of pathogen-associated molecules to host structures, is a key strategy employed by microbes to evade the host's immune system. H. pylori effectively utilizes this mechanism by expressing Lewis antigens, such as Le a , on its LPS, which are structurally similar to the Lewis antigens present on human gastric epithelial cells. nih.govoup.com This camouflage may help the bacterium to be recognized as "self" by the host's immune system, thereby avoiding or dampening the immune response and facilitating chronic infection. oup.com
The expression of Lewis antigens by H. pylori can also have implications for autoimmunity. The structural similarity between the bacterial Lewis antigens and those on host tissues can lead to the production of cross-reactive antibodies. nih.gov For instance, antibodies generated against H. pylori's Lewis antigens have been found to bind to host gastric tissues. nih.gov This molecular mimicry has been suggested as a potential mechanism for the development of H. pylori-associated gastritis. nih.gov The immune response initially directed at the bacterium may inadvertently target the host's own cells expressing similar carbohydrate structures, leading to inflammation and tissue damage.
Integration into Glycoconjugates
Le a tetraose is not a free-standing molecule in biological systems but is rather found as a terminal structure on more complex carbohydrate chains of glycolipids and glycoproteins.
Glycolipids are integral components of cell membranes, playing roles in membrane stability and cell recognition. wikipedia.org Le a can be a component of the carbohydrate portion of glycosphingolipids. wikipedia.org The biosynthesis of these structures involves the sequential addition of sugar moieties by glycosyltransferases. The FUT3 gene encodes for an enzyme that adds a fucose residue to a precursor oligosaccharide, leading to the formation of the Le a antigen. wikipedia.org This Le a structure can then be found on the carbohydrate chains of glycolipids present on the surface of various cells, including those of the gastrointestinal and genitourinary epithelium. wikipedia.org
Le a is also found as a terminal modification on the N-glycans of glycoproteins. nih.gov These glycoproteins are present in the Golgi apparatus and on the plasma membrane of cells. nih.gov The presence of Le a on glycoproteins is a conserved modification in many plant species and is also found on various human proteins. nih.govfrontiersin.org For example, certain secreted and membrane-associated proteins have been identified to carry sialyl-Lewis a modifications, a related structure. nih.gov The addition of Le a to glycoproteins can influence their function and interactions with other molecules.
Table 2: Examples of Glycoproteins Reported to Carry Lewis Antigens
| Glycoprotein (B1211001) | Lewis Antigen Type | Associated Context |
| MUC1, MUC5AC, MUC16 | Sialyl-Lewis a | Cancer biomarkers nih.gov |
| CD44, CTSL2, VWF | Sialyl-Lewis a or Lewis x | Colon cancer nih.gov |
| Various plant proteins | Lewis a | Cell wall biosynthesis frontiersin.org |
Function in Human Milk Oligosaccharides (HMOs)
Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, ranking as the third largest solid component after lactose (B1674315) and lipids. mdpi.commdpi.com These intricate sugar molecules are not readily digested by the infant and are believed to exert a range of beneficial effects. mdpi.com
The composition of HMOs in a mother's milk is significantly influenced by her genetic makeup, particularly her Secretor (FUT2) and Lewis (FUT3) gene status. mdpi.commdpi.com The FUT3 gene is responsible for the synthesis of α1-4 fucosylated HMOs, including those containing the Le a epitope. mdpi.com Therefore, Le a tetraose is a structural component of certain HMOs.
HMOs, including those carrying the Le a structure, are thought to play several crucial roles in infant health:
Prebiotic Effect: HMOs serve as a food source for beneficial gut bacteria, such as Bifidobacterium, promoting a healthy gut microbiome in the infant. mdpi.com
Anti-adhesive Antimicrobials: By mimicking the carbohydrate structures on the infant's gut epithelial cells, HMOs can act as soluble decoys. Pathogens may bind to these free-floating HMOs in the gut lumen instead of attaching to the intestinal wall, thus preventing colonization and infection. mdpi.com
Immune System Modulation: HMOs are believed to play a role in the development and modulation of the infant's immune system. mdpi.commdpi.com
The presence and concentration of specific HMOs, including those with the Le a structure, vary among mothers and can change over the course of lactation. mdpi.comnih.gov These variations are thought to contribute to the individualized health benefits that breastfed infants receive. mdpi.com
Despite a comprehensive search for scholarly articles and research data, there is currently insufficient publicly available scientific information to generate a detailed article on the biological roles and molecular interactions of Lewis A (Lea) tetraose, specifically concerning its modulation of gut microbiota and its immunomodulatory properties.
The conducted searches did not yield specific studies investigating the effects of Lewis A tetraose on the composition of gut bacteria or its interactions with immune cells such as dendritic cells and T cells. While research exists on related compounds, such as Lewis X oligosaccharides, and their ability to influence immune responses, this information is not directly applicable to Lewis A tetraose.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested outline and content inclusions at this time. Further research is needed to elucidate the specific biological functions of Lewis A tetraose.
Research Methodologies for Studying Lewisa Lea Tetraose
Synthesis Strategies for Academic Research
The assembly of the Lea tetraose structure, Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal, requires precise control over the formation of stereospecific glycosidic linkages. Both chemical and enzymatic methods have been developed to achieve this, each with its own set of advantages and challenges.
The chemical synthesis of Lea tetraose is a complex undertaking that necessitates a strategic approach to the sequential assembly of monosaccharide building blocks. This process involves a series of protection and deprotection steps to ensure that only the desired hydroxyl groups participate in the glycosylation reactions. Key to this strategy is the use of glycosyl donors, such as thioglycosides, and suitable activators to form the required glycosidic bonds with high stereoselectivity.
For instance, in the synthesis of related structures like the sialyl Lewisa tetrasaccharide, perbenzylated thiofucoside has been utilized as a glycosyl donor for the efficient creation of the α-fucoside linkage. rsc.org The construction of the 3,4-disubstituted N-acetylglucosamine core is a significant challenge, often addressed by a sequential glycosylation strategy where the 3-hydroxyl group is glycosylated before the 4-hydroxyl group. rsc.org The choice of protecting groups on the monosaccharide units is critical to control their reactivity and ensure the desired regio- and stereochemical outcome of the glycosylation reactions.
Enzymatic and chemoenzymatic strategies offer a powerful alternative to purely chemical synthesis, leveraging the high specificity of enzymes to create complex oligosaccharides with precise stereochemistry, often without the need for extensive protecting group manipulations. explorationpub.comrsc.org Chemoenzymatic approaches combine the flexibility of chemical synthesis for creating initial building blocks with the specificity of enzymatic catalysis for subsequent glycosylation steps. rsc.orgresearchgate.netnih.gov
A common chemoenzymatic route involves the chemical synthesis of a disaccharide acceptor, which is then subjected to sequential glycosylation reactions catalyzed by specific glycosyltransferases. rsc.org For the synthesis of Lea tetraose, this would involve the use of a β-1,3-galactosyltransferase and an α-1,4-fucosyltransferase. These enzymes utilize sugar nucleotide donors, such as UDP-galactose and GDP-fucose, to transfer the sugar moiety to the acceptor molecule. Solid-phase enzymatic synthesis has also been employed for oligosaccharides like sialyl Lewis x, where the growing glycan is attached to a solid support, simplifying purification after each enzymatic step. acs.orgnih.govacs.org
To improve the efficiency of enzymatic synthesis, one-pot multienzyme (OPME) strategies have been developed. These systems combine multiple enzymes in a single reaction vessel to catalyze sequential reactions, thereby avoiding the need for purification of intermediates. nih.govnih.govrsc.orgresearchgate.net A key feature of many OPME systems is the in situ regeneration of expensive sugar nucleotide donors. For example, in the synthesis of fucosylated glycans like Lewis x, a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase can be used to generate GDP-fucose from L-fucose, ATP, and GTP. nih.gov
The Stepwise One-Pot Multienzyme (StOPMe) synthesis is an advancement of this approach, allowing for the systematic construction of a library of diverse oligosaccharides. This strategy is particularly useful for creating complex structures like those found in human milk oligosaccharides, which can include the Lewisa determinant.
Metabolic engineering of microorganisms, such as Escherichia coli, presents a promising avenue for the large-scale production of complex oligosaccharides. This approach involves genetically modifying the cellular machinery of the host organism to express the necessary glycosyltransferases and enzymes for the biosynthesis of sugar nucleotide donors.
For the production of Lewis x tetrasaccharides, E. coli strains have been engineered to overexpress genes for an α-3-fucosyltransferase and a β-4-galactosyltransferase. nih.gov By providing the appropriate acceptor molecules, either endogenously generated or exogenously added, these engineered cells can produce the desired oligosaccharide in high-cell-density cultures. nih.gov A similar strategy could be adapted for the production of Lea tetraose by expressing the required β-1,3-galactosyltransferase and α-1,4-fucosyltransferase.
Analytical Techniques for Structural Elucidation and Quantification
Following synthesis, rigorous analytical methods are essential to confirm the structure and purity of the Lea tetraose.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of oligosaccharides. longdom.org Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC) NMR experiments are employed to unambiguously determine the monosaccharide composition, anomeric configurations (α or β), and the specific linkages between the sugar units.
The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. For Lea tetraose, characteristic signals in the anomeric region of the ¹H NMR spectrum would confirm the presence of the four sugar residues and their anomeric configurations. The coupling constants (J-values) of the anomeric protons are indicative of their axial or equatorial orientation, which in turn defines the α or β configuration of the glycosidic linkage. Two-dimensional NMR experiments are then used to establish the connectivity between protons and carbons, both within a single sugar residue and between adjacent residues, thus confirming the linkage positions. For example, an HMBC experiment would show long-range correlations between the anomeric proton of one sugar and the carbon at the linkage position of the adjacent sugar. The purity of synthetic Lea tetraose is often reported as greater than 90% as determined by NMR. elicityl-oligotech.com
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the constituent monosaccharides of Lewisa tetraose, based on data from related structures.
| Monosaccharide Residue | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| β-D-Galactose (Terminal) | H-1 | ~4.5 | C-1 |
| H-2 | ~3.5 | C-2 | |
| H-3 | ~3.6 | C-3 | |
| H-4 | ~3.9 | C-4 | |
| H-5 | ~3.7 | C-5 | |
| H-6 | ~3.8 | C-6 | |
| α-L-Fucose | H-1 | ~5.1 | C-1 |
| H-2 | ~3.8 | C-2 | |
| H-3 | ~3.9 | C-3 | |
| H-4 | ~4.1 | C-4 | |
| H-5 | ~4.2 | C-5 | |
| H-6 (CH₃) | ~1.2 | C-6 (CH₃) | |
| β-D-GlcNAc | H-1 | ~4.6 | C-1 |
| H-2 | ~3.7 | C-2 | |
| H-3 | ~3.6 | C-3 | |
| H-4 | ~3.5 | C-4 | |
| H-5 | ~3.4 | C-5 | |
| H-6 | ~3.8 | C-6 | |
| NAc (CH₃) | ~2.0 | NAc (CH₃) | |
| β-D-Galactose (Internal) | H-1 | ~4.4 | C-1 |
| H-2 | ~3.5 | C-2 | |
| H-3 | ~3.6 | C-3 | |
| H-4 | ~3.9 | C-4 | |
| H-5 | ~3.7 | C-5 | |
| H-6 | ~3.8 | C-6 | |
| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |
Mass Spectrometry (MS) and Fragmentation Analysis (e.g., FAB-MS, MALDI)
Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of oligosaccharides like Lewis A (LeA) tetraose. Methods such as Fast Atom Bombardment-Mass Spectrometry (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly valuable. MALDI is often considered a "soft" ionization technique, meaning it can ionize large, fragile molecules like glycans without causing them to fragment extensively, allowing for the determination of the molecular ion. youtube.com However, controlled fragmentation is crucial for sequencing the oligosaccharide.
In fragmentation analysis, the glycosidic bonds of the tetraose are systematically broken to produce a series of fragment ions. By analyzing the mass-to-charge (m/z) ratio of these fragments, the sequence of the monosaccharide units (fucose, galactose, N-acetylglucosamine, and the reducing end sugar) can be determined. While MALDI-MS is generally soft, fragmentation can occur and may complicate spectra interpretation, sometimes being mistaken for impurities. nih.gov Understanding these fragmentation pathways is essential for accurate structural assignment. nih.gov Porous graphitized carbon chromatography combined with mass spectrometry has shown high resolution for separating and identifying isomeric glycan structures, which is critical for distinguishing Lewis A from its isomers like Lewis X. nih.govbiorxiv.org
Table 1: Representative Mass Spectrometry Data for Glycan Analysis
| Analytical Technique | Information Obtained | Relevance to Lewis A Tetraose |
|---|---|---|
| MALDI-TOF-MS | Molecular weight of the intact glycan. | Confirms the mass of the tetraose. |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns. | Elucidates the sequence and linkage of monosaccharide units. |
| FAB-MS | Molecular weight and fragmentation data. | An older, yet effective, method for structural analysis. |
High-Performance Liquid Chromatography (HPLC) and Glycan Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation and quantification of glycans from complex biological mixtures, a process known as glycan profiling. nih.gov For oligosaccharides like Lewis A tetraose, Hydrophilic Interaction Chromatography (HILIC) is a widely used HPLC mode. ludger.com In HILIC, a polar stationary phase is used with a mixed aqueous-organic mobile phase. This setup allows for the separation of glycans based on their hydrophilicity, which is influenced by their size, structure, and composition. ludger.com
To enhance detection sensitivity, glycans are typically derivatized with a fluorescent label (e.g., 2-aminobenzamide or procainamide) before HPLC analysis. nih.govludger.com The labeled Lewis A tetraose can then be identified by comparing its retention time to that of a known standard. glyxera.com This method enables the relative quantification of Lewis A tetraose in a sample and is instrumental in comparative studies, such as analyzing glycosylation changes in disease states or during biopharmaceutical production. ludger.com Multidimensional HPLC methods can further enhance resolution and provide detailed structural identification. nih.gov
Microarray-Based Glycan Binding Assays (e.g., Glycan Microarrays)
Glycan microarrays are a high-throughput technology used to investigate the binding specificities of glycan-binding proteins (GBPs), such as lectins and antibodies. nih.govnih.gov In this approach, a library of glycans, including Lewis A tetraose, is covalently immobilized on a solid surface, such as a glass slide. springernature.comsinica.edu.tw The array is then incubated with a fluorescently labeled GBP of interest. The binding events are detected by scanning the array for fluorescence, with the signal intensity at each spot corresponding to the binding affinity of the protein for that specific glycan. nih.govresearchgate.net
This technology is highly effective for screening the interactions of Lewis A tetraose with a wide range of biological molecules simultaneously. nih.gov By analyzing the binding patterns across the array, researchers can identify proteins that specifically recognize the Lewis A epitope. This method provides valuable insights into the biological roles of Lewis A tetraose in processes like cell recognition and pathogen binding. sinica.edu.tw
Investigating Molecular Interactions
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for studying biomolecular interactions. nih.govyoutube.com In a typical SPR experiment to study Lewis A tetraose, a binding partner (e.g., a lectin or antibody) is immobilized on a sensor chip. A solution containing Lewis A tetraose is then flowed over the surface. The binding of the tetraose to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected by the instrument and plotted as a sensorgram. youtube.com
This sensorgram provides quantitative data on the interaction, including the association rate (how quickly the molecules bind) and the dissociation rate (how quickly they separate). youtube.com From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. youtube.com SPR is a versatile tool for characterizing the kinetics and affinity of the molecular recognition of Lewis A tetraose. nih.govnih.gov
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with a binding event. nih.gov It provides a complete thermodynamic profile of the interaction between Lewis A tetraose and its binding partner. In an ITC experiment, a solution of Lewis A tetraose is titrated into a sample cell containing a solution of the target protein. As the molecules bind, heat is either released (exothermic) or absorbed (endothermic), and this heat change is measured by the calorimeter. news-medical.net
The data obtained from ITC can be used to determine several key thermodynamic parameters, including the binding affinity (Ka), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction. tainstruments.com This information provides deep insights into the forces driving the molecular interaction. news-medical.net ITC is considered a gold-standard method for characterizing binding interactions because it is performed in solution and does not require labeling or immobilization. nih.govvanderbilt.edu
X-ray Crystallography of Glycan-Protein Complexes
X-ray crystallography is the most powerful technique for obtaining high-resolution, three-dimensional structural information of molecules at the atomic level. To study the interaction of Lewis A tetraose with a protein, a co-crystal of the glycan-protein complex is required. This involves crystallizing the protein in the presence of the Lewis A tetraose.
Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. This provides a detailed picture of the binding interface, revealing the specific amino acid residues and the precise orientation of the glycan involved in the interaction. chemrxiv.org Understanding these specific contacts, such as hydrogen bonds and van der Waals forces, is crucial for elucidating the molecular basis of glycan recognition and specificity. chemrxiv.org
Table 2: Comparison of Techniques for Investigating Molecular Interactions
| Technique | Primary Data Output | Key Advantages |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd), Affinity (KD). | Real-time, label-free, requires small sample amounts. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). | Direct measurement of thermodynamic parameters in solution. |
| X-ray Crystallography | 3D atomic structure of the complex. | Provides detailed structural insight into the binding interface. |
Genetic and Molecular Biology Approaches
Genetic and molecular biology techniques are fundamental to understanding the biosynthesis and function of Lewis a (Lea) tetraose. These approaches allow for the precise manipulation and analysis of the genes and enzymes involved in the glycosylation pathways that lead to the formation of Lea.
Gene Knockout/Knockdown Studies in Model Systems
Gene knockout and knockdown studies are powerful tools to investigate the specific role of fucosyltransferase 3 (FUT3), the enzyme responsible for the final step in Lea biosynthesis. By reducing or eliminating the expression of the FUT3 gene, researchers can observe the resulting changes in Lea expression and associated cellular functions.
Small interfering RNA (siRNA) has been effectively used to knock down FUT3 expression in various cell lines, including cancer cells. nih.govspandidos-publications.com These studies have demonstrated that reducing FUT3 levels leads to a significant decrease in the cell-surface expression of sialyl Lewis a (sLea) and other Lewis antigens. nih.gov A primary consequence of FUT3 knockdown is the disruption of cancer cell adhesion to E-selectin, a crucial step in the metastatic cascade. nih.govspandidos-publications.com Interestingly, while FUT3 knockdown impairs the adhesion of circulating cancer cells, it does not appear to affect the adhesion of hematopoietic cells, which primarily utilize fucosyltransferase 4 (FUT4) and fucosyltransferase 7 (FUT7) for selectin ligand synthesis. nih.gov
In addition to cancer models, gene expression studies in agricultural models have provided insights into the role of FUT3. For instance, comparative transcriptome analysis in piglets has identified FUT3 as a key candidate gene correlated with susceptibility to E. coli F18. nih.gov Lower expression of FUT3 was associated with resistance to this bacterial pathogen, highlighting the role of the Lewis antigen as a potential receptor. nih.gov
Table 1: Summary of Findings from FUT3 Gene Knockdown Studies
| Model System | Method | Key Findings | Reference |
|---|---|---|---|
| MDA PCa2b prostate cancer cells | siRNA | Reduced FUT3 expression, abolished cell-surface sialyl Lewis antigens, and dramatically reduced cancer cell recruitment to E-selectin under physiological shear stress. | nih.gov |
| Capan-1 pancreatic cancer cells | siRNA | Decreased migratory ability, impaired adhesion to E-selectin, and inhibited TGF-β-induced epithelial-mesenchymal transition. | spandidos-publications.com |
| Sutai and Meishan piglets | Comparative Transcriptome Analysis | Low expression of FUT3 was linked with resistance to E. coli F18. | nih.gov |
Site-Directed Mutagenesis of Glycosyltransferases
Site-directed mutagenesis is a technique used to introduce specific changes to the DNA sequence of a gene, resulting in targeted modifications to the amino acid sequence of the encoded protein. youtube.com This approach is invaluable for studying the structure-function relationships of glycosyltransferases like FUT3, including identifying key amino acid residues involved in substrate binding and catalytic activity. nih.gov
By altering specific residues within the active site of FUT3, researchers can investigate their roles in recognizing the acceptor substrate (the type 1 chain precursor) and the donor substrate (GDP-fucose). Kinetic analysis of these mutant enzymes can then reveal changes in catalytic efficiency (kcat/Km), providing direct evidence for the function of individual amino acids. nih.govnih.gov For example, studies on the related α1,3-fucosyltransferase FUT9 have utilized site-directed mutagenesis to validate structural models and elucidate the basis for substrate specificity. nih.gov Such studies provide a framework for understanding how different fucosyltransferases achieve their specific biological roles in synthesizing a diverse array of Lewis antigens. nih.govresearchgate.net
While detailed mutagenesis studies specifically on FUT3 in the context of Lea synthesis are part of ongoing research, the principles established from other fucosyltransferases are directly applicable. These studies are crucial for understanding the molecular basis of Lewis antigen biosynthesis and for the potential engineering of fucosyltransferases with novel specificities. nih.gov
Transcriptomic and Proteomic Analyses Related to Glycosylation Pathways
Transcriptomic and proteomic approaches provide a broader view of the cellular machinery involved in glycosylation. Transcriptomics involves the study of the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed. nih.gov Proteomics, on the other hand, focuses on the entire complement of proteins, including post-translational modifications like glycosylation. acs.org
Transcriptomic analyses have been used to map the expression of fucosyltransferase genes, including FUT3, across various human tissues and in different disease states. ersnet.orgproteinatlas.orgresearchgate.net For example, FUT3 shows granular cytoplasmic expression in the gastrointestinal tract, gallbladder, seminal vesicle, and cervix. proteinatlas.org In the context of cancer, the expression levels of FUT3 and other glycosyltransferase genes can be altered, which is often associated with tumor progression and patient prognosis. frontiersin.orgproteinatlas.orgresearchgate.net High FUT3 expression, for instance, has been associated with breast cancer. nih.gov
Proteomic studies, often coupled with mass spectrometry, allow for the identification and quantification of fucosylated glycoproteins. acs.org In hepatocellular carcinoma, for example, proteomic analysis of serum has revealed that an increased level of fucosylation on specific glycoproteins is associated with the development of the disease. acs.org These global analyses are critical for identifying biomarkers and for understanding the systemic effects of altered glycosylation pathways.
Table 2: Examples of Transcriptomic and Proteomic Findings Related to FUT3 and Lewis Antigens
| Analysis Type | Model/System | Key Findings | Reference |
|---|---|---|---|
| Transcriptomics | Human Tissues (HPA & GTEx) | FUT3 is primarily expressed in the gastrointestinal tract, gallbladder, seminal vesicle, and cervix. | proteinatlas.org |
| Transcriptomics | Idiopathic Pulmonary Fibrosis (IPF) | High FUT3 expression in lung tissue was associated with a reduced risk of IPF. | ersnet.org |
| Proteomics | Serum from HBV-induced liver cancer patients | Identified 19 hyperfucosylated proteins in cancer, indicating a dramatic increase in fucosylation. | acs.org |
| Transcriptomics | Pancreatic Cancer Cell Lines | FUT3 is highly expressed in several pancreatic cancer cell lines compared to normal pancreatic ductal epithelial cells. | spandidos-publications.com |
In Silico Modeling and Bioinformatics
Computational approaches, including in silico modeling and bioinformatics, are increasingly important in glycoscience. These methods allow for the prediction of glycosylation pathways, the analysis of large datasets, and the development of models that can guide experimental research.
Predictive Models for Oligosaccharide Biosynthesis
Several bioinformatics tools and web portals have been developed to simulate and predict the biosynthesis of glycans, including Lewis antigens. nih.gov These models typically require a starting glycan structure and a list of selected glycosyltransferases as input. nih.gov The software then calculates the potential glycosylation pathway based on the known substrate specificities of the chosen enzymes. nih.gov
Web tools such as the Glycan Pathway Predictor (GPP) and platforms like Glycologue enable researchers to perform in silico knockout experiments, predicting the glycan structures that would result from the absence of one or more enzymes. nih.gov These predictive models are valuable for understanding the complex and often competing pathways of glycan biosynthesis and for generating hypotheses that can be tested in the laboratory. nih.gov
Table 3: Selected Bioinformatics Tools for Predicting Oligosaccharide Biosynthesis
| Tool/Portal | Description | Application | Reference |
|---|---|---|---|
| Glycologue | A web portal for predicting glycosylation pathways for N- and O-glycans, and other oligosaccharides. Users can simulate pathways by selecting a starting glycan and a curated list of glycosyltransferases. | Simulating enzyme knockouts and predicting the resulting glycome. | nih.gov |
| Glycan Pathway Predictor (GPP) | A web tool available on the RINGS resource that predicts N-glycosylation pathways given a starting glycan and a selection of glycogenes. | Predicting the potential products of a given set of glycosyltransferases. | nih.gov |
| VirtualGlycome | A web portal providing software tools for glycan structure analysis and for predicting glycosylation networks. | Offers a suite of tools for comprehensive glycan analysis. | nih.gov |
Machine Learning Applications in Glycosyltransferase Research
Machine learning, a branch of artificial intelligence, is emerging as a powerful tool for analyzing complex biological data and predicting enzyme function. researchgate.netengconfintl.org In the field of glycoscience, machine learning algorithms are being trained on large datasets of known glycosyltransferase sequences and their corresponding substrate specificities to predict the function of uncharacterized enzymes. researchgate.netengconfintl.org
These models can learn the complex patterns that determine whether a particular glycosyltransferase will act on a specific acceptor substrate. engconfintl.org For instance, machine learning has been successfully applied to classify different types of fucosylation (e.g., core vs. outer fucosylation) on N-glycoproteins based on mass spectrometry data. kribb.re.krnih.gov Such models have achieved high accuracy, demonstrating their potential to augment manual characterization. nih.gov
Furthermore, machine learning is being used to develop predictive signatures based on the expression of glycosyltransferase-related genes to improve disease prognosis and predict therapeutic responses. frontiersin.org As more data becomes available, the predictive power of these models is expected to increase, further accelerating research into the roles of glycosyltransferases and the glycans they synthesize. nih.gov
Future Directions in Lewisa Lea Tetraose Research
Elucidating Undiscovered Biological Functions
While the role of Lewis antigens in cellular recognition, adhesion, and as markers in certain cancers is established, many of the specific functions of Lewisa (Lea) tetraose remain to be discovered. Future research will likely focus on its involvement in more nuanced biological processes. Investigations may explore its role in modulating immune responses, its potential involvement in microbial pathogenesis beyond known examples, and its contribution to the intricate signaling pathways that govern cell fate and function. Uncovering these functions is critical for a complete understanding of glycobiology and could reveal new therapeutic targets for a variety of diseases.
Advanced Synthetic Methodologies for Complex Analogues
The limited availability of structurally pure and complex glycans from natural sources has historically been a major hurdle in glycoscience. grantome.com To overcome this, advanced synthetic methodologies are a primary focus for future research. While progress has been made, the chemical synthesis of intricate oligosaccharides is still a time-consuming process. nih.gov
Chemoenzymatic Synthesis: This hybrid approach combines the precision of chemical synthesis with the high stereo- and regioselectivity of enzymatic reactions. rsc.org Researchers can chemically synthesize a core glycan structure, which is then elaborated upon by specific glycosyltransferases to create a variety of complex analogues. frontiersin.orgnih.gov This strategy avoids the laborious protecting group manipulations often required in purely chemical synthesis and has been successfully used to generate diverse libraries of N-glycans for biological studies. nih.govnih.gov Future efforts will likely focus on discovering and engineering new glycosyltransferases to expand the range of synthesizable Lewisa tetraose analogues.
Solid-Phase Oligosaccharide Synthesis (SPOS): The automation of chemical synthesis on a solid support offers a promising route to rapidly generate libraries of complex glycans. rsc.orgnih.gov In SPOS, an initial sugar molecule is attached to a polymer resin, and subsequent monosaccharides are added in a stepwise fashion, with excess reagents and byproducts washed away after each step. acs.org This method has been used to create complex structures, including a heptasaccharide built from individual monosaccharide blocks. acs.org Future developments in linker technology, glycosylation chemistry, and automation will be key to making the synthesis of complex Lewisa tetraose analogues more efficient and accessible. acs.orgmdpi.com
These advanced synthetic strategies will be crucial for producing a wide array of Lewisa tetraose analogues with systematic variations. These analogues can then be used as molecular probes to dissect the structural basis of its biological functions and to develop new diagnostic and therapeutic agents.
High-Throughput Screening of Glycan-Binding Interactions
Identifying the proteins that bind to this compound is fundamental to understanding its biological roles. High-throughput screening methods are essential for efficiently mapping these complex interactions. nih.gov
Glycan Arrays: This technology involves immobilizing a collection of different glycans, including Lewisa tetraose and its analogues, onto a solid surface, such as a glass slide. nih.govsinica.edu.tw This "glycan chip" can then be probed with fluorescently labeled proteins, cells, or even viruses to identify binding partners. sinica.edu.tw Glycan arrays have been instrumental in defining the ligand specificities of various glycan-binding proteins, such as lectins and antibodies. nih.govnih.gov Future arrays will likely feature a greater diversity of Lewisa tetraose analogues, enabling a more detailed analysis of the structural requirements for protein recognition.
Lectin Microarrays: In a reverse approach, a variety of lectins with known carbohydrate specificities are immobilized on a surface. nih.gov These arrays can be probed with fluorescently labeled glycoproteins or cells to rapidly profile their glycosylation patterns. nih.gov This can provide insights into which lectins recognize structures like Lewisa tetraose on the cell surface or on specific proteins. researchgate.netresearchgate.net
Mass Spectrometry-Based Methods: New high-throughput methods using mass spectrometry are also emerging. nih.gov Techniques like the Competitive Universal Proxy Receptor Assay (CUPRA) use electrospray ionization mass spectrometry to quantitatively screen glycan libraries against glycan-binding proteins in solution, allowing for the identification of ligands and the determination of their binding affinities. nih.govresearchgate.net
These high-throughput methods will accelerate the discovery of novel binding partners for Lewisa tetraose, providing crucial leads for investigating its undiscovered biological functions.
| Method | Principle | Application for Lea Tetraose |
| Glycan Array | Lea tetraose and its analogues are immobilized on a solid surface and probed with potential binding partners. nih.govsinica.edu.tw | Identification of proteins, antibodies, or pathogens that specifically bind to Lea tetraose. nih.gov |
| Lectin Microarray | A panel of known lectins is immobilized and probed with samples containing Lea tetraose to identify recognition patterns. nih.gov | Characterizing the expression of Lea tetraose on different cell types or glycoproteins. nih.gov |
| MS-Based Screening | Competitive binding assays in solution are analyzed by mass spectrometry to quantify interactions. nih.gov | Determining the binding affinity and specificity of proteins for Lea tetraose and its analogues. researchgate.net |
Application of Advanced Glycomics and Glycoproteomics
Glycomics and glycoproteomics aim to comprehensively study the entire complement of glycans and glycoproteins in a biological system. nih.gov Advanced analytical techniques, particularly mass spectrometry (MS), are at the forefront of this research. sigmaaldrich.comnih.gov
Mass Spectrometry in Glycan Analysis: MS-based techniques are central to modern glycomics. ucdavis.edu Soft ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) allow for the analysis of intact glycans. nih.gov When coupled with separation techniques like high-performance liquid chromatography (HPLC), MS can be used to profile complex mixtures of glycans released from biological samples. nih.govnih.gov Tandem MS (MS/MS) provides further structural information by fragmenting the glycan ions. aspariaglycomics.com These approaches are crucial for identifying and quantifying Lewisa tetraose in complex biological samples, such as tissues or biofluids, and for discovering how its expression changes in disease states. aspariaglycomics.comnih.gov
Glycoproteomics: This field focuses on the site-specific analysis of glycosylation on proteins. nih.gov Identifying which proteins carry the Lewisa tetraose structure and at which specific sites is a major challenge. MS-based "bottom-up" approaches involve digesting a glycoprotein (B1211001) into smaller peptides, which can then be analyzed to identify the exact sites of glycan attachment. acs.org This information is critical, as the location of a glycan on a protein's surface can profoundly influence its function. pnas.org Future research will apply these powerful methods to create a detailed map of the "Lewisa tetraose glycoproteome," linking this specific glycan structure to the proteins that carry it and thus providing deeper insight into its functional roles.
| Technique | Description | Relevance to Lea Tetraose Research |
| MALDI-TOF MS | A high-throughput MS technique used for profiling mixtures of released glycans. sigmaaldrich.com | Rapidly screening for the presence and relative abundance of Lea tetraose in numerous biological samples. nih.gov |
| LC-ESI-MS | Combines liquid chromatography separation with sensitive mass spectrometry detection. nih.gov | Quantifying Lea tetraose and separating it from other isomeric glycan structures in complex mixtures. researchgate.net |
| Tandem MS (MS/MS) | Involves multiple stages of mass analysis to fragment ions and determine their structure. aspariaglycomics.com | Elucidating the precise structure and linkage of Lea tetraose and its variants isolated from biological sources. |
| Glycoproteomics | Site-specific analysis of protein glycosylation, often using LC-MS/MS of glycopeptides. nih.gov | Identifying which specific proteins are modified with Lea tetraose and at which asparagine or serine/threonine residues. |
Understanding Glycan Microheterogeneity and its Functional Implications
Unlike the template-driven synthesis of proteins, glycosylation is a complex enzymatic process that results in a variety of different glycan structures being attached to the same glycosylation site on a protein. pnas.orgmdpi.com This structural variation is known as microheterogeneity. nih.gov A protein that can be modified with Lewisa tetraose may also be found with other related, or even unrelated, glycan structures at that same site.
This microheterogeneity is not random; it is regulated by the cell and can change depending on the physiological or pathological state. pnas.orgdundee.ac.uk For example, subtle changes in glycosylation, such as the addition or absence of a fucose residue that helps form the Lewisa determinant, can have significant functional consequences, affecting protein folding, stability, and molecular interactions. pnas.orgdundee.ac.uk
Future research must focus on dissecting this complexity. By using advanced glycoproteomic techniques, researchers can begin to identify and quantify the different glycoforms of a protein that carries the Lewisa tetraose structure. nih.gov The functional implications of this heterogeneity can then be studied by producing specific glycoforms using the advanced chemoenzymatic synthesis methods described earlier. frontiersin.org This will allow scientists to ask precise questions about how the presence of Lewisa tetraose, versus another glycan structure at the same site, affects a protein's function, its interactions with other molecules, and its role in cellular processes. dundee.ac.uk Understanding the functional consequences of this microheterogeneity is a key frontier in glycobiology and will be essential for fully appreciating the biological importance of Lewisa tetraose.
Q & A
Q. What experimental methodologies are most effective for structural elucidation of Lewisa tetraose?
Structural determination of Lewisa tetraose requires a combination of methylation analysis (to identify glycosidic linkages), NMR spectroscopy (to resolve anomeric configurations and confirm monosaccharide sequences), and mass spectrometry (for molecular weight validation). For example, methylation analysis can distinguish between linear and branched oligosaccharides by derivatizing free hydroxyl groups and analyzing fragmentation patterns via GC-MS . NMR is critical for resolving α/β configurations of glycosidic bonds, as seen in studies where H-1 proton signals confirm terminal mannose residues .
Q. How can researchers validate the biological specificity of Lewisa tetraose in cell adhesion studies?
Use E-selectin binding assays to confirm functional interactions, as Lewisa tetraose serves as a ligand for E-selectin in inflammatory and cancer metastasis processes. Immunohistochemical validation with monoclonal antibodies (e.g., clone C241:5:1:4) ensures specificity, as this clone reacts exclusively with sialylated Lewisa structures without cross-reactivity to Lewisb or other glycans . Include controls such as non-sialylated analogs to rule out nonspecific binding .
Q. What are the primary challenges in synthesizing Lewisa tetraose for in vitro studies?
Key challenges include stereoselective glycosylation (to ensure correct α1,4-fucosylation and β1,3-galactosylation) and biotinylation for immobilization in assays. Methodologies like enzymatic synthesis (using recombinant fucosyltransferases) or chemoenzymatic approaches are preferred over purely chemical synthesis to avoid side reactions. Orthandex’s custom synthesis protocols highlight the necessity of NaBH4 stabilization during β-elimination to preserve reducing ends .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in Lewisa tetraose’s role in cancer progression?
Contradictory findings (e.g., Lewisa’s dual roles in promoting metastasis vs. suppressing differentiation in colorectal cancer) require multi-omics integration . For example, combine glycomics (to map glycan expression) with transcriptomics (to identify FUT3/fucosyltransferase regulation) and functional assays (e.g., CRISPR knockdown of FUT3). This approach was validated in CRC studies where FUT3 upregulation correlated with sialyl-Lewisa overexpression and poor differentiation . Additionally, use patient-derived organoids to model tumor heterogeneity and validate findings across diverse genetic backgrounds.
Q. What statistical frameworks are appropriate for analyzing Lewisa tetraose expression data in clinical cohorts?
Apply multivariate regression models to account for confounders like tumor stage, inflammation, and genetic variants. For immunohistochemical data, use quantitative histoscoring (e.g., H-score combining intensity and distribution) and validate inter-rater reliability via Cohen’s kappa. In pancreatic cancer studies, CA19-9 (sialylated Lewisa) levels were stratified using ROC curves to distinguish malignant vs. benign lesions, emphasizing the need for sensitivity-specificity trade-off analysis .
Q. How can researchers address variability in glycan extraction efficiency during sample preparation?
Optimize β-elimination conditions (e.g., pH, temperature, and reductant concentration) to maximize oligosaccharide release while minimizing degradation. Comparative studies show that NaBH4 stabilization under reducing conditions preserves mannitol-terminated glycans, whereas non-reducing conditions yield native reducing ends for downstream labeling . Include spike-in controls (e.g., deuterated mannose analogs) to quantify recovery rates via LC-MS/MS.
Q. What mechanistic studies are needed to link Lewisa tetraose biosynthesis to transcriptional regulation?
Employ chromatin immunoprecipitation (ChIP-seq) to identify transcription factors (e.g., HNF1α, SPDEF) binding to FUT3 promoters. In CRC, FUT3 upregulation was linked to differentiation pathways, suggesting crosstalk between glycan biosynthesis and Wnt/β-catenin signaling . Pair this with CRISPR-interference (CRISPRi) to repress candidate regulators and assess glycan phenotype changes via lectin microarray.
Methodological Best Practices
- Data Validation : Always cross-validate glycomics data with orthogonal techniques (e.g., lectin blotting vs. MS).
- Negative Controls : Include FUT3-knockout cell lines or enzymatic deglycosylation (e.g., neuraminidase treatment) to confirm specificity .
- Reporting Standards : Follow MIRAGE guidelines for glycomics data to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
